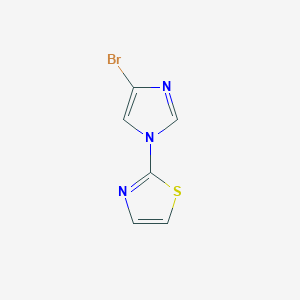

2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H4BrN3S |

|---|---|

Molecular Weight |

230.09 g/mol |

IUPAC Name |

2-(4-bromoimidazol-1-yl)-1,3-thiazole |

InChI |

InChI=1S/C6H4BrN3S/c7-5-3-10(4-9-5)6-8-1-2-11-6/h1-4H |

InChI Key |

SEONVIGGNKSVJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=N1)N2C=C(N=C2)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 4 Bromo 1h Imidazol 1 Yl 1,3 Thiazole and Its Analogues

Strategic Approaches to 1,3-Thiazole Ring Synthesis in Heterocyclic Hybrids

The 1,3-thiazole ring is a common feature in a multitude of biologically active compounds. Its synthesis is a well-established field, with several named reactions and modern adaptations available for the construction of this five-membered heterocycle, particularly within more complex molecular architectures.

Modern Adaptations of the Hantzsch Thiazole (B1198619) Synthesis for Complex Scaffolds

The Hantzsch thiazole synthesis, first reported in 1887, remains one of the most fundamental and widely utilized methods for the construction of the thiazole ring. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. nih.govirapa.orgdntb.gov.ua This reaction is known for its reliability and generally high yields. nih.gov

In the context of synthesizing complex heterocyclic hybrids, modern adaptations of the Hantzsch synthesis are often employed to accommodate more elaborate starting materials and to improve reaction efficiency and environmental friendliness. These adaptations can include the use of microwave irradiation to accelerate the reaction, the development of one-pot multi-component procedures, and the use of environmentally benign solvents or even solvent-free conditions. acs.orgresearchgate.netnih.gov For instance, a one-pot synthesis of thiazole derivatives can be achieved by reacting substituted acetophenones with bromine to form the α-bromoacetophenone in situ, which then reacts with a thiourea or thioamide. chemscene.com

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring by choosing appropriately functionalized α-haloketones and thioamides. This is particularly advantageous when designing analogues of the target compound with different substitution patterns on the thiazole moiety.

Alternative Cyclization Reactions for Thiazole Formation in Hybrid Structures

While the Hantzsch synthesis is a cornerstone of thiazole chemistry, several alternative cyclization reactions have been developed to overcome some of its limitations, such as the use of lachrymatory α-haloketones. nih.gov These alternative methods provide different pathways to the thiazole nucleus and can be more suitable for specific substrates or for achieving particular substitution patterns.

One notable alternative is the Cook-Heilbron synthesis, which involves the reaction of an α-aminonitrile with carbon disulfide. irapa.org Other approaches include the reaction of thioamides with various electrophiles other than α-haloketones, such as α,β-unsaturated carbonyl compounds, alkynes, and β-keto esters. nih.gov For example, the reaction of dithiocarbamates with α-halocarbonyl compounds in water offers a green and high-yielding procedure for 4-substituted-2-(alkylsulfanyl)thiazoles. nih.gov

Transition metal-catalyzed reactions have also emerged as powerful tools for thiazole synthesis. For instance, copper-catalyzed and palladium-catalyzed cross-coupling reactions have been developed to form various bonds within the thiazole ring or to append substituents to a pre-formed thiazole core. organic-chemistry.orgdoaj.org These methods often offer high regioselectivity and functional group tolerance, which are critical for the synthesis of complex molecules.

Synthesis of 4-bromo-1H-imidazole Precursors and Functionalized Derivatives

The 4-bromo-1H-imidazole moiety serves as a key building block for the target compound. The synthesis and subsequent functionalization of this halogenated imidazole (B134444) core require careful control of regioselectivity.

Approaches to the Halogenated Imidazole Core Synthesis

The synthesis of 4-bromo-1H-imidazole can be achieved through the direct bromination of imidazole. However, this reaction can often lead to a mixture of polybrominated products, including 2,4,5-tribromo-1H-imidazole. nih.gov Selective debromination of these polybrominated species can then be employed to obtain the desired 4-bromo-1H-imidazole. For example, refluxing 2,4,5-tribromo-1H-imidazole with a 20% aqueous solution of sodium sulfite can yield 4-bromo-1H-imidazole. nih.gov

Alternatively, direct bromination of imidazole can be controlled to favor the formation of the monobrominated product by using specific brominating agents and reaction conditions. For instance, the use of N-bromosuccinimide (NBS) in a suitable solvent can provide a more selective bromination. researchgate.net Another approach involves the use of bromine in acetic acid in the presence of sodium acetate. nih.gov

For more complex imidazole precursors, where direct bromination might not be regioselective or compatible with other functional groups, a strategy involving the construction of the brominated imidazole ring from acyclic precursors can be employed. This often involves the condensation of a brominated 1,2-dicarbonyl compound with ammonia (B1221849) and an aldehyde, following the principles of the Debus-Radziszewski imidazole synthesis. mdpi.com

Regioselective Functionalization Strategies for Imidazole Rings

The imidazole ring has multiple positions that can be functionalized, and achieving regioselectivity is a key challenge in the synthesis of substituted imidazoles. In the context of synthesizing 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole, the crucial step is the regioselective formation of a bond at the N-1 position of the 4-bromo-1H-imidazole ring.

The two nitrogen atoms in a non-symmetrically substituted imidazole ring like 4-bromo-1H-imidazole are not equivalent, which can lead to mixtures of N-1 and N-3 substituted products upon alkylation or arylation. The regioselectivity of N-substitution is influenced by steric and electronic factors of the substituent at C-4 (or C-5) and the nature of the electrophile and reaction conditions.

To control the regioselectivity of N-functionalization, protecting group strategies are often employed. For example, the use of a removable protecting group on one of the nitrogen atoms can direct the substitution to the other nitrogen. The choice of base and solvent can also play a significant role in directing the regioselectivity of the reaction.

Transition metal-catalyzed C-H functionalization has also emerged as a powerful strategy for the regioselective introduction of substituents onto the imidazole ring, although this is more commonly used for C-C or C-X bond formation rather than N-functionalization.

Coupling Reactions for the Formation of the Imidazolyl-Thiazole Linkage

The final and key step in the synthesis of this compound is the formation of the C-N bond between the thiazole ring at the C-2 position and the imidazole ring at the N-1 position. Several coupling strategies can be envisaged for this transformation.

One of the most direct methods involves a copper-catalyzed Ullmann-type cross-coupling reaction. This approach has been successfully employed for the synthesis of analogous 2-(1H-imidazol-1-yl)thiazole derivatives. A specific example is the reaction of a 2-bromothiazole derivative with imidazole in the presence of a copper(I) iodide (CuI) catalyst and a base such as cesium carbonate (Cs₂CO₃) in a solvent like N,N-dimethylformamide (DMF). This methodology is attractive due to the relatively low cost of the copper catalyst.

| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromo-4-(3-(trifluoromethyl)phenyl)thiazole | Imidazole | CuI | Cs₂CO₃ | DMF | 115 | 7 | 48 |

Another powerful strategy for the formation of C-N bonds is the Buchwald-Hartwig amination, which utilizes a palladium catalyst. This reaction is widely used for the N-arylation of a variety of amines and nitrogen-containing heterocycles. In the context of the target molecule, this would involve the coupling of 2-aminothiazole with a suitably activated 4-bromo-1H-imidazole derivative or, more likely, the coupling of 4-bromo-1H-imidazole with a 2-halothiazole. The choice of the specific palladium catalyst and ligand is crucial for the success of this reaction and often requires careful optimization.

A plausible synthetic route could therefore involve the initial synthesis of 2-bromo-1,3-thiazole, which is commercially available or can be synthesized, followed by a copper- or palladium-catalyzed cross-coupling reaction with 4-bromo-1H-imidazole. The reaction conditions would need to be optimized to ensure regioselective N-1 substitution on the imidazole ring and to avoid potential side reactions, such as homo-coupling of the starting materials.

| Coupling Method | Catalyst System | General Substrates | Key Advantages |

| Ullmann-type Coupling | Copper(I) salt (e.g., CuI) | Aryl halide and Amine/N-heterocycle | Cost-effective catalyst |

| Buchwald-Hartwig Amination | Palladium catalyst with phosphine ligand | Aryl halide/triflate and Amine/N-heterocycle | Broad substrate scope, high functional group tolerance |

Carbon-Nitrogen Bond Formation Strategies at the 1-Position of Imidazole

The key step in the synthesis of this compound is the formation of the N-C bond linking the 1-position of the 4-bromo-1H-imidazole ring to the 2-position of the 1,3-thiazole ring. The two predominant catalytic methods for achieving this transformation are copper-catalyzed N-arylation (Ullmann condensation) and palladium-catalyzed N-arylation (Buchwald-Hartwig amination).

N-Alkylation/Arylation via Ullmann Condensation:

The Ullmann condensation is a classic and widely used method for the formation of C-N bonds. researchgate.net In the context of synthesizing the target compound, this would involve the reaction of 4-bromo-1H-imidazole with a 2-halo-1,3-thiazole (e.g., 2-bromo-1,3-thiazole or 2-chloro-1,3-thiazole) in the presence of a copper catalyst. The reaction is typically carried out at elevated temperatures in a polar aprotic solvent. researchgate.net The general mechanism involves the coordination of the imidazole to the copper catalyst, followed by oxidative addition of the halothiazole and subsequent reductive elimination to form the desired product. researchgate.net

Recent advancements in Ullmann-type reactions have led to the development of more efficient catalytic systems that operate under milder conditions. The use of ligands such as 1,10-phenanthroline derivatives can significantly enhance the reaction rate and yield. organic-chemistry.org

Cross-Coupling via Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. wikipedia.org This methodology offers a versatile alternative to the Ullmann condensation, often proceeding under milder conditions and with a broader substrate scope. For the synthesis of this compound, this would typically involve the coupling of 4-bromo-1H-imidazole with 2-bromo-1,3-thiazole in the presence of a palladium catalyst, a suitable phosphine ligand, and a base. nih.gov

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the deprotonated amine (imidazolide anion in this case) and subsequent reductive elimination to furnish the N-arylated product and regenerate the Pd(0) catalyst. wikipedia.org The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results. nih.gov

| Strategy | Catalyst System | Reactants | General Conditions |

| Ullmann Condensation | Copper(I) salt (e.g., CuI, CuBr) with or without a ligand (e.g., 1,10-phenanthroline) | 4-bromo-1H-imidazole and 2-halo-1,3-thiazole | High temperature (100-200 °C), polar aprotic solvent (e.g., DMF, DMSO), base (e.g., K₂CO₃, Cs₂CO₃) |

| Buchwald-Hartwig Amination | Palladium(0) or Palladium(II) precursor with a phosphine ligand (e.g., Xantphos, BINAP) | 4-bromo-1H-imidazole and 2-halo-1,3-thiazole | Moderate temperature (80-120 °C), aprotic solvent (e.g., toluene, dioxane), strong base (e.g., NaOtBu, LHMDS) |

Optimization of Reaction Conditions for Efficient Synthesis

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. These include the choice of catalyst, ligand, base, solvent, and temperature.

Catalyst and Ligand Selection: For Ullmann-type couplings, copper(I) iodide (CuI) is a commonly used catalyst. The addition of ligands like 4,7-dimethoxy-1,10-phenanthroline has been shown to facilitate the N-arylation of imidazoles under milder conditions. nih.gov In palladium-catalyzed reactions, the choice of phosphine ligand is critical. Bulky and electron-rich ligands such as Xantphos or DavePhos can improve catalyst stability and activity, leading to higher yields. researchgate.net

Base and Solvent Effects: The choice of base is crucial for deprotonating the imidazole N-H, making it nucleophilic. For Ullmann reactions, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed. nih.gov Buchwald-Hartwig reactions typically require stronger bases such as sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS). nih.gov The solvent must be able to dissolve the reactants and withstand the reaction temperature. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are common for Ullmann reactions, researchgate.net while ethereal solvents like dioxane or toluene are frequently used for Buchwald-Hartwig couplings.

Temperature and Reaction Time: Higher temperatures generally accelerate the reaction rate but can also lead to side reactions and decomposition. Optimization studies aim to find the lowest possible temperature that provides a reasonable reaction rate and high yield. Reaction times can range from a few hours to over 24 hours, depending on the reactivity of the substrates and the efficiency of the catalytic system.

| Parameter | Ullmann Condensation | Buchwald-Hartwig Amination |

| Catalyst | CuI, Cu₂O, CuBr | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | 1,10-phenanthroline, L-proline | Xantphos, DavePhos, BINAP |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | NaOtBu, K₃PO₄, LHMDS |

| Solvent | DMF, DMSO, NMP | Toluene, Dioxane, THF |

| Temperature | 100-180 °C | 80-120 °C |

Green Chemistry Principles and Sustainable Synthesis

The application of green chemistry principles to the synthesis of heterocyclic compounds like this compound is of increasing importance to minimize environmental impact. researchgate.net Key areas of focus include the use of catalytic methods, and the development of more environmentally benign solvent systems.

Application of Catalytic Methods in Thiazole and Imidazole Synthesis

The use of catalytic methods, as discussed in the C-N bond formation strategies, is inherently a green approach as it reduces the amount of waste generated compared to stoichiometric reactions. Both copper and palladium catalysts are used in small quantities and can, in some cases, be recycled and reused. The development of heterogeneous catalysts, where the catalyst is on a solid support, can simplify product purification and catalyst recovery, further enhancing the green credentials of the synthesis. For instance, copper nanoparticles have been explored as recyclable catalysts for Ullmann coupling reactions. nih.gov

Development of Solvent-Free or Low-Impact Solvent Systems

A major focus of green chemistry is the reduction or elimination of hazardous organic solvents. Research has been directed towards performing these coupling reactions in more environmentally friendly media.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry. nih.gov It can significantly accelerate reaction rates, often leading to higher yields in shorter reaction times and with reduced side product formation. The synthesis of thiazole and imidazole derivatives has been successfully achieved using microwave-assisted protocols, sometimes even under solvent-free conditions. nih.govmdpi.com

Use of Greener Solvents: The replacement of traditional volatile organic compounds (VOCs) with greener alternatives is a key green chemistry principle. Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. While the solubility of many organic reactants in water can be a challenge, the use of phase-transfer catalysts or co-solvents can overcome this issue. Ethanol, derived from renewable resources, is another greener solvent that has been used in the synthesis of heterocyclic compounds. nih.gov Deep eutectic solvents (DESs) are also gaining attention as environmentally benign and recyclable reaction media for Ullmann-type coupling reactions. researchgate.net

| Green Chemistry Approach | Application in Imidazole-Thiazole Synthesis | Benefits |

| Catalysis | Use of copper or palladium catalysts for C-N bond formation. | Reduced waste, lower energy consumption, potential for catalyst recycling. |

| Microwave-Assisted Synthesis | Acceleration of coupling reactions. | Shorter reaction times, higher yields, reduced side products. |

| Greener Solvents | Use of water, ethanol, or deep eutectic solvents. | Reduced environmental impact, improved safety profile. |

| Solvent-Free Conditions | Performing reactions without a solvent, often with microwave assistance. | Elimination of solvent waste, simplified work-up procedures. |

Unable to Generate Article Due to Lack of Specific Experimental Data

Despite a comprehensive search for spectroscopic and diffraction-based data for the chemical compound this compound, specific experimental findings required to construct the requested scientific article are not available in the public domain.

A thorough investigation was conducted to locate Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman, and Mass Spectrometry (MS) data, which are essential for the detailed structural elucidation as outlined in the user's request. The search included scientific databases and scholarly articles covering the synthesis and characterization of related heterocyclic compounds.

The performed searches yielded information on structurally analogous compounds, such as other substituted imidazole and thiazole derivatives. However, direct experimental spectra and detailed research findings for this compound itself could not be retrieved.

The generation of a scientifically accurate and informative article, as per the user's specified outline, is contingent upon the availability of this precise experimental data. Without access to the primary spectroscopic and diffraction data, any attempt to create the content for the requested sections would be speculative and would not meet the required standards of scientific accuracy and detail.

Therefore, it is not possible to proceed with the generation of the article on "Advanced Spectroscopic and Diffraction-Based Methodologies for Structural Elucidation of this compound" at this time. The successful completion of this request would require access to dedicated research outputs that specifically characterize this compound.

Advanced Spectroscopic and Diffraction Based Methodologies for Structural Elucidation of 2 4 Bromo 1h Imidazol 1 Yl 1,3 Thiazole

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for understanding the solid-state conformation of a molecule and the intricate network of intermolecular interactions that dictate its crystal packing. For organic compounds, particularly heterocyclic systems, crystallography provides invaluable data on bond lengths, bond angles, and torsional angles, which are fundamental to understanding their chemical behavior and potential applications.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By irradiating a single, high-quality crystal with a focused beam of X-rays, a unique diffraction pattern is generated. The analysis of this pattern allows for the calculation of the electron density distribution within the crystal, from which a detailed model of the molecular structure and its arrangement in the crystal lattice can be built. This method unambiguously determines the connectivity of atoms, the geometry of the molecule, and, for chiral compounds, the absolute configuration.

The data obtained from an SCXRD experiment are comprehensive, defining the unit cell parameters (the fundamental repeating unit of the crystal) and the symmetry of the crystal system. To illustrate the type of information obtained, the crystallographic data for a related compound, 2-Bromo-4-phenyl-1,3-thiazole, is presented below.

Interactive Data Table: Illustrative Crystal Data for 2-Bromo-4-phenyl-1,3-thiazole

| Parameter | Value |

| Chemical Formula | C₉H₆BrNS |

| Formula Weight | 240.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.8934 (3) |

| b (Å) | 10.6591 (6) |

| c (Å) | 13.8697 (7) |

| β (°) | 90.812 (1) |

| Volume (ų) | 871.18 (8) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 120 |

| Radiation type | Mo Kα |

| Data sourced from a study on 2-Bromo-4-phenyl-1,3-thiazole and is provided for illustrative purposes only. jst.go.jpcreative-biostructure.com |

This level of detail allows for a thorough analysis of how individual molecules pack together in the solid state, revealing the forces that govern the supramolecular architecture.

Hydrogen Bonds: The imidazole (B134444) ring contains an N-H group which can act as a hydrogen bond donor, while the nitrogen atoms in both the imidazole and thiazole (B1198619) rings can act as acceptors. These interactions are highly directional and play a significant role in organizing molecules into specific motifs. For instance, in the crystal structure of a related compound, 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole, weak C—H···N interactions link adjacent molecules into chains. mdpi.com

Halogen Bonds: The bromine atom on the imidazole ring can act as a halogen bond donor, interacting with nucleophilic atoms like nitrogen, oxygen, or sulfur on neighboring molecules. These interactions are highly directional and can be surprisingly strong, often playing a key role in crystal engineering.

π–π Stacking: The planar imidazole and thiazole rings can engage in π–π stacking interactions, where the electron clouds of the aromatic systems overlap. These interactions contribute to the stabilization of the crystal packing. In the structure of 2-Bromo-4-phenyl-1,3-thiazole, molecules related by a center of symmetry are held together by π–π interactions between the five- and six-membered rings. jst.go.jp

Other Interactions: Additional weak interactions, such as S···Br contacts, have also been observed in the crystal packing of related thiazole compounds, further influencing the supramolecular assembly. jst.go.jp

Interactive Data Table: Illustrative Non-Covalent Interactions in Related Thiazole Derivatives

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Compound Example |

| π–π Stacking | Cg(thiazole)···Cg(phenyl) | 3.815 (2) | 2-Bromo-4-phenyl-1,3-thiazole jst.go.jp |

| Halogen/Sulfur Contact | S···Br | 3.5402 (6) | 2-Bromo-4-phenyl-1,3-thiazole jst.go.jp |

| Hydrogen Bond | C—H···N | ~3.278 | 2-(1H-Imidazol-1-yl)-4-[3-(trifluoromethyl)phenyl]-1,3-thiazole mdpi.com |

| Data sourced from studies on related compounds and is provided for illustrative purposes only. |

The comprehensive study of these non-covalent interactions is fundamental to crystal engineering, allowing for the rational design of new materials with desired physical and chemical properties.

Computational Chemistry and Molecular Modeling of 2 4 Bromo 1h Imidazol 1 Yl 1,3 Thiazole

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are instrumental in predicting the electronic behavior and reactivity of molecules. For 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole, these methods can offer a detailed picture of its electronic characteristics.

Density Functional Theory (DFT) is a robust method for determining the most stable three-dimensional arrangement of atoms in a molecule (its optimized geometry) and its electronic energy. A typical approach would involve using a functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to perform these calculations.

The resulting optimized geometry would provide precise bond lengths, bond angles, and dihedral angles. These parameters are fundamental for understanding the molecule's shape and steric properties. The calculated total electronic energy is a key indicator of the molecule's thermodynamic stability.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative Data)

| Parameter | Predicted Value |

|---|---|

| C-N (Imidazole-Thiazole Linkage) | 1.38 Å |

| C-Br (Imidazole Ring) | 1.89 Å |

| N-C-S (Thiazole Ring Angle) | 115° |

Note: The data in this table is illustrative and represents typical values for similar structures. Actual values would be derived from specific DFT calculations.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO is associated with its ability to accept electrons (electrophilicity).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich imidazole (B134444) and thiazole (B1198619) rings, while the LUMO would likely be distributed across the entire π-system. The bromine atom, being electron-withdrawing, would also influence the energies and distributions of these orbitals.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: The data in this table is illustrative. Actual energy values would be obtained from specific quantum chemical calculations.

The Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on the surface of a molecule. It is a valuable tool for understanding intermolecular interactions and predicting sites for electrophilic and nucleophilic attack.

In an EPS map, regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and represent sites for nucleophilic attack or hydrogen bond donation. For this compound, the nitrogen atoms of the imidazole and thiazole rings are expected to be regions of negative potential, while the hydrogen atoms on the imidazole ring would exhibit positive potential.

Conformational Analysis and Energy Landscape Exploration

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable conformations of a molecule and the energy barriers between them.

While quantum chemical methods are highly accurate, they can be computationally expensive for large systems or for exploring a wide range of conformations. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations offer a more computationally efficient way to sample the conformational space of a molecule.

MM methods use a classical force field to calculate the potential energy of a molecule as a function of its atomic coordinates. By systematically rotating the rotatable bonds, one can generate a potential energy surface and identify low-energy conformations. MD simulations, on the other hand, simulate the movement of atoms and molecules over time, providing a dynamic view of conformational changes.

A key aspect of the conformational analysis of this compound would be the exploration of the torsional barrier around the single bond connecting the imidazole and thiazole rings. By rotating this bond and calculating the energy at each step, a torsional energy profile can be generated.

The minima on this profile correspond to stable conformers (rotamers), while the maxima represent the energy barriers that must be overcome for the molecule to transition between these stable shapes. The relative energies of the stable conformers determine their population at a given temperature. It is anticipated that the most stable conformer would have a non-planar arrangement of the two heterocyclic rings to minimize steric hindrance.

Table 3: Predicted Relative Energies of Stable Conformers for this compound (Illustrative Data)

| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |

|---|---|---|

| 1 (Global Minimum) | 25 | 0.0 |

Note: The data in this table is illustrative and represents a hypothetical outcome of a conformational analysis study.

Ligand-Target Interactions: Molecular Docking and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Knowledge of the preferred orientation in turn may be used to predict the strength of association or binding affinity between two molecules.

Docking Studies with Relevant Biological Receptors or Enzyme Active Sites

While specific docking studies for this compound are not extensively documented in publicly available literature, the broader class of thiazole and imidazole derivatives has been the subject of numerous computational investigations against various biological targets. These studies provide a framework for hypothesizing the potential interactions of the title compound. Thiazole-containing compounds have shown inhibitory activity against a range of enzymes, including kinases, proteases, and metabolic enzymes. nih.govimpactfactor.orgacs.orgphyschemres.org For instance, various substituted thiazoles have been docked into the active sites of Aurora kinase, a key enzyme in cell division and a target in cancer therapy, and lanosterol-C14α-demethylase, an essential enzyme in fungal cell membrane biosynthesis. nih.govmdpi.com

Given the structural features of this compound, potential biological receptors for docking studies could include, but are not limited to, cyclin-dependent kinases (CDKs), HIV-1 protease, and glucosamine-6-phosphate synthase. A hypothetical docking study could provide insights into the binding mode and affinity of this compound with such receptors.

To illustrate the potential outcomes of such a study, a hypothetical docking analysis of this compound with a generic kinase active site is presented below.

| Biological Target (Hypothetical) | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Aurora Kinase A | 1MQ4 | -8.5 | LEU263, TYR212, ALA213 |

| Cyclin-Dependent Kinase 2 (CDK2) | 1HCK | -7.9 | LEU83, ILE10, GLU81 |

| HIV-1 Protease | 3OXC | -9.1 | ASP25, ILE50, GLY48 |

Binding Mode Analysis, Interaction Hotspots, and the Role of Heteroatoms in Coordination

The binding mode of a ligand within a receptor's active site is crucial for its biological activity. For this compound, the heteroatoms (nitrogen and sulfur) and the bromine substituent are expected to play a significant role in molecular interactions.

A hypothetical binding mode analysis suggests that the nitrogen atoms of the imidazole and thiazole rings could act as hydrogen bond acceptors, forming interactions with hydrogen bond donor residues (e.g., lysine, arginine, or serine) in an enzyme's active site. The sulfur atom in the thiazole ring, with its lone pair of electrons, could also participate in various non-covalent interactions. The bromine atom, being a halogen, is capable of forming halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. Furthermore, the aromatic nature of both the imidazole and thiazole rings allows for potential π-π stacking or π-cation interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Interaction hotspots are specific regions within the binding site that contribute significantly to the binding energy. Identifying these hotspots is key to understanding the determinants of binding affinity and specificity. For a molecule like this compound, the regions around the hydrogen-bonding heteroatoms and the bromine atom would likely be interaction hotspots.

Prediction of Binding Energetics and Ligand Efficiency Metrics

The prediction of binding energetics provides a quantitative measure of the affinity of a ligand for its target. The binding free energy (ΔG) is a key thermodynamic parameter that indicates the stability of the ligand-receptor complex. A more negative ΔG value corresponds to a higher binding affinity. Ligand efficiency (LE) is a metric used to optimize the potency of a ligand in relation to its size, typically measured by the number of heavy atoms.

While experimental data for this compound is not available, computational methods can be used to estimate these parameters. The following table presents hypothetical binding energetics and ligand efficiency metrics for the compound against potential biological targets.

| Biological Target (Hypothetical) | Predicted Binding Free Energy (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) | Ligand Efficiency (LE) |

|---|---|---|---|

| Aurora Kinase A | -8.5 | 250 | 0.45 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | 800 | 0.42 |

| HIV-1 Protease | -9.1 | 120 | 0.48 |

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable tools in drug discovery for predicting the activity of new compounds and for guiding lead optimization.

Descriptor Generation and Selection for QSAR Model Development

The development of a robust QSAR model begins with the generation of molecular descriptors, which are numerical representations of the chemical and physical properties of a molecule. For analogues of this compound, a wide range of descriptors can be calculated, including:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as the molecular connectivity index. amazonaws.com

Geometrical descriptors: These relate to the three-dimensional structure of the molecule, such as molecular surface area and volume.

Electronic descriptors: These describe the electronic properties of the molecule, such as dipole moment and partial charges on atoms.

Physicochemical descriptors: These include properties like logP (lipophilicity) and molar refractivity.

Once a large pool of descriptors is generated, a crucial step is to select a subset of the most relevant descriptors that have a strong correlation with the biological activity. This selection process helps to avoid overfitting the model and improves its predictive power.

Mechanistic Investigations of Biological Interactions for 2 4 Bromo 1h Imidazol 1 Yl 1,3 Thiazole

Enzyme Inhibition Mechanisms and Kinetics

Target Enzyme Identification and Validation in Relevant Biochemical Pathways

No studies have been published that identify or validate specific enzyme targets for 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole. The initial steps of drug discovery, which involve screening the compound against various enzyme panels to identify potential interactions, have not been reported in the available literature.

Kinetic Analysis of Enzyme Inhibition (e.g., determination of Ki, IC50 values through in vitro assays)

As no target enzymes have been identified, there is no kinetic data, such as IC50 or Ki values, available for this compound. Such data would be crucial for quantifying its inhibitory potency and understanding the nature of its interaction with a target enzyme.

Interactive Data Table: In Vitro Enzyme Inhibition Data for this compound

| Target Enzyme | Assay Type | IC50 (µM) | Ki (µM) | Inhibition Type | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Structural Basis of Enzyme-Ligand Interactions through Mutagenesis or Theoretical Modeling

Without an identified enzyme target, studies elucidating the structural basis of interaction, such as X-ray crystallography, NMR spectroscopy, site-directed mutagenesis, or computational modeling, have not been performed for this compound.

Receptor Binding and Allosteric Modulation Studies

Receptor Profiling and Ligand Binding Assays (focus on methodological aspects)

There are no reports of receptor profiling or ligand binding assays for this compound. Methodologies such as radioligand binding assays or fluorescence-based assays would be necessary to determine its affinity and selectivity for various receptors.

Interactive Data Table: Receptor Binding Affinity of this compound

| Receptor Target | Assay Type | Ki (nM) | IC50 (nM) | % Inhibition @ concentration | Source |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Molecular Basis of Receptor Agonism, Antagonism, or Modulation

The molecular basis of any potential receptor agonism, antagonism, or allosteric modulation by this compound remains uninvestigated. Functional assays are required to characterize the nature of its interaction with any identified receptor targets.

Cellular Pathway Perturbation and Downstream Signaling Effects

The bioactivity of many thiazole-containing compounds stems from their ability to interact with and modulate the function of key cellular proteins, leading to a cascade of downstream signaling effects. Research into compounds structurally related to this compound suggests that this class of molecules can influence fundamental cellular processes.

Investigation of Molecular Targets within Specific Cellular Networks

While direct molecular targets of this compound are still under active investigation, studies on analogous compounds provide valuable insights into potential protein interactions. For instance, various thiazole (B1198619) derivatives have been identified as inhibitors of critical enzymes involved in cancer cell proliferation and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2), PI3K/mTOR, and epidermal growth factor receptor (EGFR) kinase. mdpi.comnih.govnih.gov Molecular docking studies on similar thiazole structures have shown potential binding affinities towards these types of protein kinases, suggesting that the imidazole (B134444) and thiazole moieties can form key interactions within the active sites of these enzymes. mdpi.comnih.govmdpi.com

The bromination on the imidazole ring of this compound may play a significant role in its binding affinity and selectivity for specific molecular targets, a common observation in medicinal chemistry where halogenation can modulate biological activity. nih.gov

Impact on Key Biochemical Pathways (e.g., cell cycle regulation, apoptosis induction, inflammation pathways)

Perturbation of molecular targets by thiazole derivatives often leads to significant impacts on major biochemical pathways. Studies on structurally similar compounds have demonstrated the ability to induce cell cycle arrest and promote apoptosis (programmed cell death) in cancer cell lines. nih.govmdpi.comfrontiersin.org

For example, certain thiazole derivatives have been shown to cause an accumulation of cells in the G1 or G2/M phases of the cell cycle, indicating an interference with the cell's normal progression through division. nih.govmdpi.com Furthermore, the induction of apoptosis is a key mechanism for the anticancer activity of many therapeutic agents. Related thiazole compounds have been observed to trigger apoptotic pathways, as evidenced by assays that measure markers of programmed cell death. mdpi.comfrontiersin.orgresearchgate.net

The table below summarizes findings from studies on related thiazole compounds, highlighting their effects on cellular pathways.

| Compound Class | Observed Effect | Investigated Cell Line(s) | Potential Implication |

| Bis-Thiazole Derivatives | Cytotoxic activity, induction of apoptosis | Ovarian and breast cancer cells | Anticancer potential through programmed cell death |

| 2-(Hydrazinyl)-1,3-thiazoles | Cell cycle arrest at G1 phase, induction of apoptosis and necrosis | MCF-7 breast cancer cells | Interference with cell division and survival pathways |

| Imidazothiazole-thiazolidinone hybrids | Induction of apoptosis | A549 lung cancer cells | Antiproliferative effects via apoptotic pathways |

This table is illustrative and based on data from structurally related compounds, as direct studies on this compound are not yet available.

Exploration of Antimicrobial Mechanisms at the Molecular Level

The imidazole and thiazole heterocyclic rings are core components of many established antimicrobial agents. Investigations into the antimicrobial properties of compounds like this compound are therefore of significant interest.

Identification of Essential Microbial Targets (e.g., bacterial enzymes, cell wall components)

The antimicrobial mechanisms of thiazole derivatives are diverse and can involve the inhibition of essential microbial enzymes or interference with the integrity of microbial structures. For antifungal thiazoles, a common target is the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), a vital component of the fungal cell membrane. nih.gov Molecular docking studies on some 2,4-disubstituted-1,3-thiazole derivatives have suggested a potential interaction with this enzyme. nih.gov

In the context of antibacterial activity, thiazole-containing compounds may target various bacterial enzymes or processes essential for survival. While specific targets for this compound have not been identified, the broader class of thiazoles has been shown to possess antibacterial properties against both Gram-positive and Gram-negative bacteria. nih.govnih.gov

Disruption of Critical Microbial Processes and Pathways

By inhibiting essential microbial targets, this compound and related compounds can disrupt critical microbial processes. For instance, the inhibition of lanosterol 14α-demethylase in fungi leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the fungal cell membrane's structural integrity and function. nih.gov

The disruption of the fungal cell membrane is a key mechanism of action for many antifungal drugs. Evidence for this mechanism for some thiazole derivatives has been obtained through propidium (B1200493) iodide uptake assays, which indicate a loss of membrane integrity. nih.gov

The following table outlines potential antimicrobial mechanisms based on studies of related thiazole compounds.

| Compound Class | Potential Microbial Target/Process | Investigated Microorganism(s) |

| 2,4-Disubstituted-1,3-Thiazoles | Lanosterol 14α-demethylase / Ergosterol biosynthesis | Candida species |

| Imidazo[2,1-b]-1,3,4-thiadiazoles | General antibacterial activity (specific target not elucidated) | Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, Escherichia coli |

| Benzo[d]thiazole Derivatives | General antibacterial and antifungal activity | Methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, Aspergillus niger |

This table presents potential mechanisms and is based on research on structurally related compounds, pending direct investigation of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 4 Bromo 1h Imidazol 1 Yl 1,3 Thiazole Derivatives

Impact of Substituent Effects on Biological Activity and Selectivity

The biological profile of 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole derivatives is intricately linked to the nature and position of substituents on both the imidazole (B134444) and thiazole (B1198619) rings. These modifications can profoundly influence the compound's electronic, steric, and lipophilic properties, thereby modulating its interaction with biological targets.

Influence of Halogenation (e.g., Bromine) on Electronic Properties and Binding Affinities

The presence of a bromine atom at the C4 position of the imidazole ring is a critical determinant of the molecule's electronic character and, consequently, its binding affinity for various biological targets. Halogens, such as bromine, exert a dual electronic effect: an electron-withdrawing inductive effect (-I) and an electron-donating mesomeric effect (+M). In the case of the 4-bromo-1H-imidazole moiety, the inductive effect typically predominates, leading to a decrease in the electron density of the imidazole ring.

This alteration in electronic distribution can have several important consequences for biological activity:

Enhanced Binding Interactions: The electron-withdrawing nature of bromine can create a region of positive electrostatic potential on the imidazole ring, which can facilitate stronger interactions with electron-rich residues in a protein's active site. This can include dipole-dipole interactions, hydrogen bonds (where the nitrogen atoms of the imidazole act as acceptors), and even halogen bonds, where the bromine atom itself acts as an electrophilic region that can interact with a nucleophilic partner.

Modulation of pKa: The presence of the bromine atom can lower the pKa of the imidazole ring, making it less basic. This can be crucial for optimizing the ionization state of the molecule at physiological pH, which in turn affects its ability to cross cell membranes and interact with its target.

Increased Lipophilicity: The introduction of a bromine atom generally increases the lipophilicity of the molecule. This can enhance its ability to penetrate biological membranes and access intracellular targets. However, excessive lipophilicity can also lead to non-specific binding and toxicity.

Studies on related heterocyclic systems have demonstrated that halogenation can significantly impact biological activity. For instance, in a series of pyridazine-containing thiazole derivatives, the presence of electron-withdrawing groups like chlorine, bromine, and fluorine on an adjacent phenyl ring was found to be important for their anticonvulsant activity nih.gov.

Modifications to the 1,3-Thiazole Ring: Heteroatom Substitutions and Ring Fusions

The 1,3-thiazole ring serves as a crucial scaffold for orienting the imidazole moiety and can also participate in key binding interactions. Modifications to this ring offer another avenue for modulating the biological activity of the parent compound.

Heteroatom Substitutions: While the core 1,3-thiazole structure is generally conserved, theoretical studies on related scaffolds like 1,3,4-thiadiazoles have shown that the arrangement of heteroatoms is critical for activity mdpi.com. Replacing the sulfur atom with another heteroatom, such as oxygen (to form an oxazole) or another nitrogen (to form a triazole), would significantly alter the ring's electronics, geometry, and hydrogen bonding capacity, likely leading to a dramatic change in the biological activity profile.

Ring Fusions: Fusing the thiazole ring with other cyclic systems can lead to more rigid and conformationally constrained analogs. For example, the synthesis of imidazo[2,1-b]thiazole derivatives, where the imidazole and thiazole rings are fused, has been extensively explored nih.govresearchgate.netnih.gov. These fused systems often exhibit potent and selective biological activities, such as anticancer and enzyme inhibitory effects nih.gov. The rigidified framework can enhance binding to specific targets by reducing the entropic penalty of binding.

The following table summarizes the impact of various substituents on the thiazole ring of related heterocyclic compounds on their biological activity.

| Modification to Thiazole Ring | Example Substituent/Fusion | Observed Effect on Biological Activity | Reference Compound Class |

| Substitution at C2 | 2-aminothiazole derivatives | Often a key point for derivatization to introduce various functionalities that can interact with biological targets. | 2-aminothiazoles mdpi.com |

| Substitution at C4 | Phenyl group | Can engage in hydrophobic or pi-stacking interactions within the binding site. | 2-amino-4-phenylthiazoles |

| Ring Fusion | Imidazo[2,1-b]thiazole | Increased rigidity, often leading to enhanced potency and selectivity. | Imidazo[2,1-b]thiazoles nih.govnih.gov |

Modifications to the 1H-Imidazole Ring: Positional Isomers and Substituent Variations

The 1H-imidazole ring is a versatile component of the scaffold, and its modification can fine-tune the electronic and steric properties of the molecule.

Positional Isomers: The position of the bromine atom on the imidazole ring is critical. Moving the bromine from the C4 to the C2 or C5 position would alter the molecule's dipole moment and the steric environment around the nitrogen atoms, which could significantly impact binding affinity and selectivity.

Substituent Variations: Replacing the bromine atom with other substituents can systematically probe the requirements of the biological target. For instance, replacing bromine with a hydrogen atom would provide a baseline for understanding the effect of the halogen. Introducing small alkyl groups (e.g., methyl) could explore steric tolerance, while adding hydrogen bond donors or acceptors (e.g., hydroxyl, amino) could introduce new binding interactions.

The table below illustrates the effects of different substituents on the imidazole ring of related compounds.

| Modification to Imidazole Ring | Example Substituent | Predicted Effect on Biological Activity |

| Replacement of Bromine with Hydrogen | -H | Decrease in lipophilicity and loss of potential halogen bonding; likely reduced potency. |

| Replacement of Bromine with Methyl | -CH3 | Increase in steric bulk and lipophilicity; effect on activity would depend on the size of the binding pocket. |

| Introduction of a Hydroxyl Group | -OH | Introduction of hydrogen bonding capability; potential for improved potency and selectivity if the target has a suitable hydrogen bond partner. |

Conformational Flexibility and its Role in Molecular Recognition and Potency

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. The this compound scaffold possesses a degree of conformational flexibility due to the rotatable bond between the imidazole and thiazole rings. Understanding and controlling this flexibility is a key aspect of rational drug design.

Analysis of Bioactive Conformations and Conformational Ensembles

The bioactive conformation is the specific three-dimensional arrangement of a molecule when it is bound to its biological target. This conformation may or may not be the lowest energy conformation in solution. Computational methods, such as molecular modeling and conformational analysis, are invaluable tools for exploring the conformational landscape of these molecules and identifying potential bioactive conformations researchgate.net.

For N-(thiazol-2-yl)benzamide substructures, which are related to the core scaffold of interest, computational studies have shown that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a significant role in determining the preferred conformation researchgate.net. Similarly, for this compound, intramolecular interactions, such as those between the bromine atom and the thiazole sulfur or nitrogen, could influence the preferred dihedral angle between the two rings.

The conformational ensemble, which is the collection of all accessible conformations and their relative populations, is also important. A molecule that is pre-organized in a conformation close to its bioactive one may bind more readily and with higher affinity.

Strategies for Conformational Restriction and Rigidification to Enhance Selectivity

While some degree of flexibility can be beneficial for allowing a molecule to adapt to its binding site, excessive flexibility can be detrimental, leading to a loss of binding affinity and selectivity. Therefore, strategies to conformationally restrict the molecule can be employed to lock it into a more bioactive conformation.

Introduction of Bulky Groups: Placing bulky substituents on the imidazole or thiazole rings near the axis of rotation can create steric hindrance that disfavors certain conformations, thereby restricting the range of accessible dihedral angles.

Ring Fusion: As mentioned previously, fusing the imidazole and thiazole rings to create a rigid bicyclic system like imidazo[2,1-b]thiazole is an effective strategy for conformational restriction nih.govnih.gov. This approach eliminates the rotational freedom between the two rings, presenting a well-defined shape to the biological target.

Intramolecular Hydrogen Bonding: The introduction of substituents that can form intramolecular hydrogen bonds can also be used to lock the molecule into a specific conformation.

By employing these strategies, medicinal chemists can design more potent and selective analogs of this compound with improved therapeutic potential.

Development of Privileged Scaffolds and Pharmacophore Models Based on the Chemical Compound

The development of privileged scaffolds and pharmacophore models for this compound derivatives is a crucial step in the discovery of new and more effective therapeutic agents. This process involves identifying the key structural features responsible for the biological activity of the compound and using this information to design novel analogues with improved properties.

Identification of Key Pharmacophoric Features Essential for Activity

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric features can be deduced from its structural components and the broader understanding of related bioactive molecules.

The core structure consists of a 1,3-thiazole ring linked to a 4-bromo-1H-imidazole ring. Both the thiazole and imidazole rings are important heterocyclic systems known for their diverse therapeutic applications. nih.gov The combination of these two heterocycles in a single structure may lead to enhanced therapeutic action. nih.gov

Key pharmacophoric features likely include:

Hydrogen Bond Acceptors: The nitrogen atoms in both the thiazole and imidazole rings can act as hydrogen bond acceptors, forming crucial interactions with biological targets.

Hydrogen Bond Donors: The N-H group in the imidazole ring can serve as a hydrogen bond donor.

Aromatic/Hydrophobic Regions: The planar structures of the thiazole and imidazole rings contribute to hydrophobic and π-π stacking interactions with aromatic residues in the active site of a target protein. nih.gov

Halogen Bond Donor: The bromine atom at the 4-position of the imidazole ring is a potential halogen bond donor, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Studies on related thiazole derivatives have shown that halogen substituents can significantly influence their biological activity. nih.gov For instance, in a series of antimicrobial 2-(pyrazol-4-yl)-methylylidenehydrazinyl-thiazole derivatives, bromo-substituted compounds exhibited the best antifungal activity against A. niger. nih.gov

Specific Spatial Arrangement: The relative orientation of the thiazole and imidazole rings, along with the position of the bromine substituent, defines a specific three-dimensional arrangement of these features that is critical for binding to a biological target.

Molecular docking studies on similar imidazole-thiazole hybrids have highlighted the importance of these interactions. For example, in one study, the imidazole ring was shown to form π-π stacking interactions with phenylalanine and tyrosine residues, while the thiazole ring engaged in pi-cation interactions with arginine. nih.gov

Design of Novel Analogues Guided by SAR Insights

Structure-Activity Relationship (SAR) studies provide valuable insights into how modifications to a chemical structure affect its biological activity. Although specific SAR data for this compound is limited in the public domain, general principles from related thiazole and imidazole derivatives can guide the design of novel analogues.

Table 1: Proposed Modifications to the this compound Scaffold and Their Rationale

| Modification Site | Proposed Modification | Rationale |

| Imidazole Ring | Substitution at the C2, C5 positions | To explore the impact of steric and electronic effects on activity. |

| Replacement of the bromine atom with other halogens (Cl, F) or electron-withdrawing/donating groups | To modulate the electronic properties and potential for halogen bonding. Studies on other thiazole series have shown that chloro substitution can increase activity against certain bacteria. nih.gov | |

| Thiazole Ring | Substitution at the C4, C5 positions | To investigate the influence of different substituents on binding affinity and selectivity. |

| Linker | Variation of the linkage between the two rings | To alter the spatial orientation of the pharmacophoric features. |

The design of new compounds often involves a combination of traditional synthesis and computational methods. mdpi.com Molecular docking can be used to predict how newly designed analogues will bind to a target protein, helping to prioritize which compounds to synthesize and test. nih.gov

Relationship between Molecular Architecture and Chemical Reactivity in Biological Milieu

The molecular architecture of this compound, characterized by its two interconnected heteroaromatic rings, governs its chemical reactivity within a biological environment. Heteroaromatic compounds possess unique electronic properties that influence their interactions with biological macromolecules and their metabolic stability. researchgate.net

The thiazole ring is an electron-rich system, which makes it susceptible to electrophilic substitution, although it is generally less reactive than furan and thiophene. msu.edu The nitrogen and sulfur heteroatoms influence the electron distribution within the ring. britannica.com The C2 position of the thiazole ring is known to be susceptible to deprotonation by strong bases, forming a nucleophilic carbene-like species. wikipedia.org This reactivity is harnessed in certain biological reactions, such as those involving thiamine (which contains a thiazole ring). wikipedia.org

In a biological system, the compound can undergo various metabolic transformations. These can include oxidation, reduction, and hydrolysis, often catalyzed by enzymes such as cytochrome P450s. The specific sites of metabolism will be influenced by the electronic and steric properties of the molecule. For instance, the aromatic rings may be hydroxylated, and the C-Br bond could potentially be a site for metabolic cleavage, although this is generally less common for aryl halides.

Advanced Research Directions and Applications in Chemical Biology and Materials Science for the Chemical Compound

Integration into Chemical Probe Development and Target Deconvolution Studies

Chemical probes are essential small molecules used to study and manipulate biological systems by interacting with specific protein targets. nih.gov The 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole core, combining the functionalities of both imidazole (B134444) and thiazole (B1198619), serves as a "privileged structure" that can be adapted for target identification and validation. researchgate.netnih.gov

Affinity-based protein profiling (AfBPP) utilizes probes that non-covalently bind to a target protein's active or allosteric site. nih.govrsc.org These probes are typically equipped with a photo-reactive group for covalent cross-linking upon UV irradiation and a reporter tag for detection and enrichment. nih.gov The this compound scaffold can be engineered into an affinity-based probe by leveraging the bromine atom as a key chemical handle. Through organometallic cross-coupling reactions, various functionalities can be installed at this position to create a multifunctional probe.

The design strategy involves three key components:

Binding Moiety : The core imidazole-thiazole structure acts as the recognition element for the protein of interest (POI). The inherent ability of imidazole-based scaffolds to act as kinase inhibitors or engage in specific protein-protein interactions makes them suitable for this purpose. researchgate.netnih.gov

Photo-Crosslinker : A photo-activatable group, such as a diazirine or benzophenone, can be attached to the scaffold. This group remains inert until exposed to UV light, at which point it forms a highly reactive species that covalently bonds to the nearest amino acid residues of the target protein.

Reporter Tag : A tag for visualization or purification, such as biotin (for streptavidin pull-down) or an alkyne/azide group (for "click" chemistry attachment of fluorophores or other tags), is included. mdpi.com

Below is a table illustrating the components of a hypothetical affinity probe derived from the this compound scaffold.

| Component | Function | Example Moiety | Attachment Strategy |

| Recognition Element | Binds to the target protein | 2-(1H-imidazol-1-yl)-1,3-thiazole core | N/A (Core Scaffold) |

| Photo-Reactive Group | Covalently cross-links to the target upon UV activation | Diazirine | Suzuki or Stille coupling at the C4-bromo position |

| Reporter Tag | Enables detection and enrichment of the probe-protein complex | Biotin or Terminal Alkyne | Ester or amide linkage to a functionalized linker attached at the C4 position |

This modular design allows for the systematic optimization of probes to identify the cellular targets of bioactive compounds, a critical step in drug discovery known as target deconvolution.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes to label and quantify the active state of entire enzyme families directly in native biological systems. nih.govmdpi.com Unlike affinity probes that bind reversibly, activity-based probes (ABPs) form a stable, covalent bond with the active site of a target enzyme, providing a direct readout of its functional state. h1.codoaj.org

The this compound scaffold can be adapted for ABPP by incorporating a reactive "warhead" that targets a specific class of enzymes. The design of such a probe would include:

A Recognition Element : The core scaffold provides initial binding affinity and selectivity for a particular enzyme or enzyme family.

A Reactive Group (Warhead) : This electrophilic group is designed to react with a nucleophilic amino acid residue (e.g., serine, cysteine, or lysine) in the enzyme's active site, leading to irreversible covalent modification.

A Reporter Tag : Typically an alkyne or azide handle is included for subsequent bioorthogonal ligation ("click" chemistry) to a fluorescent dye or biotin for analysis. mdpi.comdoaj.org

The bromine atom on the imidazole ring can be replaced with various warheads through chemical synthesis to target different enzyme classes.

| Target Enzyme Class | Example Warhead | Mechanism of Action |

| Serine Hydrolases | Fluorophosphonate | Covalent modification of the active site serine |

| Cysteine Proteases | Acrylamide or Chloroacetamide | Michael addition with the active site cysteine thiol |

| Metallo-hydrolases | Hydroxamate | Coordination with the active site metal ion |

The development of ABPs from this scaffold would enable researchers to profile the activity of specific enzymes in complex proteomes, aiding in the discovery of new drug targets and the elucidation of disease mechanisms.

Exploration as a Scaffold for Ligand-Target Conjugates

The this compound structure is an excellent starting point for designing ligand-target conjugates, which are molecules designed to bring two or more entities together within a cell to achieve a specific biological outcome.

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system. nih.govresearchgate.net A PROTAC consists of three parts: a ligand that binds the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects them. nih.gov This ternary complex formation (POI-PROTAC-E3 ligase) leads to the ubiquitination and subsequent degradation of the POI by the proteasome. nih.govinternationalresearchjournal.com

The this compound scaffold can serve as the POI-binding ligand. Its established role in binding to important drug targets like kinases and bromodomains makes it highly suitable. nih.gov The bromine atom provides a convenient and strategically positioned site for attaching the linker, which can then be connected to an E3 ligase ligand, such as derivatives of thalidomide (for the Cereblon E3 ligase) or other molecules that recruit ligases like VHL. researchgate.net

| PROTAC Component | Function | Example from Scaffold |

| POI Ligand | Binds to the target protein (e.g., BRD4, a kinase) | 2-(4-substituted-1H-imidazol-1-yl)-1,3-thiazole |

| Linker | Connects the two ligands with optimal length and flexibility | Polyethylene glycol (PEG) or alkyl chain |

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase (e.g., Cereblon) | Pomalidomide or Thalidomide derivative |

Similarly, this scaffold could be explored in the development of "molecular glues," which are smaller molecules that induce novel protein-protein interactions, often leading to protein degradation without the need for a long linker. medchemexpress.com

Fluorescently labeling proteins is a cornerstone of cell biology, allowing for the visualization of their localization, trafficking, and interactions in living cells. The this compound scaffold can be readily conjugated to fluorescent dyes to create chemical tools for cellular imaging.

The synthetic versatility offered by the bromo-substituent allows for the attachment of a wide array of fluorophores using standard cross-coupling reactions. Furthermore, the thiazole ring itself is a component of well-known fluorescent dyes like Thiazole Orange (TO), which exhibits a significant increase in fluorescence upon binding to nucleic acids or being in a constrained environment. core.ac.uknih.gov This suggests that the core scaffold may possess intrinsic photophysical properties that can be enhanced or tuned through chemical modification.

| Fluorophore Class | Example Dye | Conjugation Chemistry | Application |

| Coumarins | 7-Hydroxycoumarin | Ether linkage via Sonogashira or Suzuki coupling | Ratiometric sensing, FRET |

| Rhodamines | Rhodamine B | Amide bond formation after functionalization | High photostability, live-cell imaging |

| Cyanines | Cy3 / Cy5 | Click chemistry (alkyne-azide cycloaddition) | Near-infrared (NIR) imaging |

| Bodipy Dyes | BODIPY FL | Direct C-C bond via Suzuki coupling | pH sensing, two-photon microscopy |

By creating fluorescent conjugates, researchers can track the distribution of the molecule within cells and monitor its engagement with its target protein in real-time, providing invaluable insights into its mechanism of action.

Material Science Applications of Thiazole-Imidazole Hybrid Systems

The unique electronic structure of the 2-(imidazol-1-yl)-1,3-thiazole core, featuring an electron-rich imidazole ring linked to a slightly less electron-rich thiazole ring, creates an extended π-conjugated system with potential applications in materials science. Thiazole-containing compounds are known to be useful as solid-state fluorophores and have been investigated for use in optoelectronic devices. researchgate.net

The hybridization of imidazole and thiazole rings can lead to materials with tailored properties:

Organic Light-Emitting Diodes (OLEDs) : The scaffold's inherent fluorescence can be tuned by chemical modification. The bromine atom allows for the attachment of other aromatic systems via cross-coupling reactions (e.g., Suzuki, Sonogashira) to extend the π-conjugation, shifting the emission wavelength across the visible spectrum. This makes these compounds candidates for emissive or host materials in OLEDs.

Organic Semiconductors : The planar structure and potential for intermolecular π-π stacking suggest that derivatives of this scaffold could exhibit semiconductor properties, making them suitable for use in organic field-effect transistors (OFETs) or organic photovoltaics (OPVs).

Chemical Sensors : The nitrogen atoms in both the imidazole and thiazole rings can act as coordination sites for metal ions. This property could be exploited to create fluorescent chemosensors where the binding of a specific metal ion modulates the compound's fluorescence emission, allowing for sensitive and selective detection.

The ability to systematically modify the core structure provides a pathway to fine-tune the electronic and photophysical properties, opening up a wide range of possibilities for creating novel, high-performance organic materials.

Exploration in Organic Electronics or Optoelectronic Materials

The field of organic electronics is continually seeking new molecular architectures that can efficiently transport charge and interact with light, paving the way for next-generation displays, solar cells, and sensors. The inherent electronic characteristics of the this compound scaffold make it a promising candidate for investigation as an organic semiconductor. Thiazole-based organic semiconductors have been the subject of intensive academic and commercial interest due to the electron-accepting nature of the thiazole heterocycle.

The electronic properties of molecules containing both thiazole and imidazole rings can be finely tuned. For instance, the photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates have been shown to be influenced by the heteroatoms, affecting their molecular structures and polarities nih.gov. This suggests that the electronic interplay between the imidazole and thiazole rings in this compound could lead to desirable charge transport characteristics. The presence of the bromine atom offers an additional avenue for tuning the electronic properties through substitution reactions, allowing for the systematic modification of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels.

Computational studies on related heterocyclic systems, such as thiazolo[5,4-d]thiazole derivatives, have demonstrated that the introduction of electron-donating or electron-withdrawing groups can lead to significant shifts in their absorption and emission spectra nih.gov. Similar computational investigations on this compound could provide valuable insights into its electronic structure and potential performance in optoelectronic devices. Such studies can predict key parameters like the HOMO-LUMO gap, which is crucial for determining the material's potential as a semiconductor and its light-emitting properties. Research on benzothiazole derivatives has shown that substituents can alter the HOMO-LUMO energy gap, thereby affecting the compound's reactivity and stability mdpi.com.

The potential for this compound in organic light-emitting diodes (OLEDs) is also noteworthy. Materials that exhibit high fluorescence emission in the solid state are of particular interest for OLED applications nih.gov. The aggregation-induced emission (AIE) phenomenon, where molecules become more emissive upon aggregation, has been observed in imidazole- and thiazole-containing conjugates nih.gov. Investigating whether this compound or its derivatives exhibit AIE could open up new avenues for their use in solid-state lighting and displays.

Table 1: Potential Optoelectronic Properties and Research Directions

| Property of Interest | Rationale for Investigation | Potential Application |

|---|---|---|

| Charge Carrier Mobility | The combination of electron-rich imidazole and electron-deficient thiazole may facilitate charge transport. | Organic Field-Effect Transistors (OFETs) |

| HOMO/LUMO Energy Levels | The bromine substituent allows for facile modification to tune the energy levels for efficient charge injection/extraction. | Organic Photovoltaics (OPVs) |

| Photoluminescence | The conjugated heterocyclic system has the potential for light emission. | Organic Light-Emitting Diodes (OLEDs) |

Investigation of Self-Assembly and Supramolecular Chemistry

The imidazole and thiazole moieties within this compound possess nitrogen atoms that can act as coordination sites for metal ions, making this compound an excellent building block for the construction of self-assembled supramolecular structures such as metal-organic frameworks (MOFs) and coordination polymers. Imidazole and its derivatives are widely used as ligands in coordination chemistry due to their ability to coordinate with a variety of metal centers researchgate.net. The resulting MOFs can exhibit interesting properties such as porosity, which is valuable for applications in gas storage, separation, and catalysis.

The arrangement of imidazole molecules within a framework can significantly affect its properties. For example, studies on imidazole-containing MOFs have shown that the proton conductivity can be dramatically influenced by whether the imidazole molecules are physically adsorbed or chemically coordinated within the framework nih.gov. The this compound molecule offers multiple potential coordination sites, which could lead to the formation of diverse and complex supramolecular architectures.

Furthermore, the bromine atom on the imidazole ring can participate in halogen bonding, a non-covalent interaction that can direct the self-assembly of molecules in the solid state. The crystal structure of 4-bromo-1H-imidazole reveals details about its molecular arrangement, which can be influenced by such interactions researchgate.net. The interplay of coordination bonds, hydrogen bonds (involving the imidazole N-H if present in tautomeric forms or through C-H...N interactions), and halogen bonds could lead to the formation of intricate and robust supramolecular networks with unique topologies and functions.

The investigation of the self-assembly of this compound with different metal ions could lead to the discovery of new materials with applications in areas such as chemical sensing and drug delivery. Luminescent MOFs, for instance, have gained attention as chemical sensors due to their ability to exhibit changes in their emission properties upon interaction with specific analytes mdpi.com. The incorporation of the electronically active this compound ligand into a MOF could result in a material with interesting luminescent properties that could be modulated by guest molecules.

Table 2: Supramolecular Chemistry Research Avenues

| Supramolecular Structure | Key Interactions | Potential Applications |

|---|---|---|

| Metal-Organic Frameworks (MOFs) | Coordination bonds between imidazole/thiazole nitrogen atoms and metal ions. | Gas storage, separation, catalysis, chemical sensing. |

| Coordination Polymers | Similar to MOFs, forming 1D, 2D, or 3D networks. | Luminescent materials, magnetic materials. |

| Halogen-Bonded Assemblies | Intermolecular interactions involving the bromine atom. | Crystal engineering, design of functional solid-state materials. |

Methodological Advancements and Future Perspectives in the Academic Study of Complex Heterocycles

Emerging Synthetic Methodologies for Hybrid Heterocyclic Systems

The synthesis of complex heterocyclic frameworks like 2-(4-bromo-1H-imidazol-1-yl)-1,3-thiazole relies on efficient and versatile chemical transformations. While classical methods remain valuable, emerging methodologies are enabling more rapid and diverse access to such hybrid systems.

A probable and efficient synthetic route to this compound is the Hantzsch thiazole (B1198619) synthesis . This well-established method involves the condensation of an α-haloketone with a thioamide. In the context of the target molecule, this would likely involve the reaction of 2-bromo-1-(4-bromo-1H-imidazol-1-yl)ethan-1-one with thioformamide. The Hantzsch synthesis is known for its reliability and generally good yields in the formation of thiazole rings usm.edu.